molecular formula C22H27BrO B8606560 2-Bromo-1-{4'-octyl-[1,1'-biphenyl]-4-YL}ethan-1-one

2-Bromo-1-{4'-octyl-[1,1'-biphenyl]-4-YL}ethan-1-one

Cat. No.: B8606560
M. Wt: 387.4 g/mol
InChI Key: IKNNMFOQCUXFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoacetyl-4’-octylbiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromoacetyl group at the 4-position and an octyl group at the 4’-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoacetyl-4’-octylbiphenyl typically involves the bromination of acetylated biphenyl derivatives followed by the introduction of an octyl group. One common method is the Friedel-Crafts acylation of biphenyl with bromoacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting bromoacetylated biphenyl can then be subjected to a Grignard reaction with octylmagnesium bromide to introduce the octyl group.

Industrial Production Methods

Industrial production of 4-Bromoacetyl-4’-octylbiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromoacetyl-4’-octylbiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The acetyl group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.

    Coupling Reactions: The biphenyl core can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Formation of substituted biphenyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromoacetyl-4’-octylbiphenyl has several scientific research applications, including:

    Materials Science: Used in the synthesis of liquid crystals and organic semiconductors due to its biphenyl core and functional groups.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromoacetyl-4’-octylbiphenyl depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The biphenyl core can also interact with hydrophobic regions of biomolecules, affecting their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Contains a bromine atom in the para position of phenylacetic acid.

    4-Bromoacetylbiphenyl: Lacks the octyl group present in 4-Bromoacetyl-4’-octylbiphenyl.

    4-Octylbiphenyl: Lacks the bromoacetyl group present in 4-Bromoacetyl-4’-octylbiphenyl.

Uniqueness

4-Bromoacetyl-4’-octylbiphenyl is unique due to the presence of both the bromoacetyl and octyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C22H27BrO

Molecular Weight

387.4 g/mol

IUPAC Name

2-bromo-1-[4-(4-octylphenyl)phenyl]ethanone

InChI

InChI=1S/C22H27BrO/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22(24)17-23/h9-16H,2-8,17H2,1H3

InChI Key

IKNNMFOQCUXFSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 30.9 g of 4-acetyl-4'-octylbiphenyl in 50 ml of acetic acid there are added 5.1 ml of bromine for one hour under stirring at the temperature of 50° C. The reaction mass is stirred for 1 hour at room temperature, poured into water, the organic layer is extracted with chloroform, the extract is washed with a 5% aqueous solution of soda, then with water and dried with sodium sulphate. Chloroform is distilled-off in vacuum and the residue is recrystallized from a minimum amount of ethanol to give 38 g of 4-bromoacetyl-4'-octylbiphenyl; from 19.6 g of the product and 16.5 g of benzaldehydeguanylhydrazone there is obtained, following the procedure of Example 1, 0.65 g of 1,1'-bisbenzylideneamino-4,4'-di-[4-(4-octylphenylene)-phenylene]-2,2'-azoimidazole (II /3/). The analysis data are shown in Table 1 hereinbelow.
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.